molecular formula C19H28O6 B573960 5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose CAS No. 177415-06-4

5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose

Cat. No.: B573960
CAS No.: 177415-06-4
M. Wt: 352.427
InChI Key: PSFADGRRAJAUSX-KVVBQMILSA-N
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Description

5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose: is a complex organic compound that features a ribofuranose sugar moiety protected by an isopropylidene group and functionalized with an adamantancarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose typically involves the protection of the ribofuranose sugar followed by the introduction of the adamantancarbonyl group. A common synthetic route includes:

    Protection of the Ribofuranose: The ribofuranose sugar is first protected using isopropylidene to form 2,3-O-isopropylidene-D-ribofuranose.

    Introduction of the Adamantancarbonyl Group: The protected ribofuranose is then reacted with adamantane-1-carbonyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the ribofuranose moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The adamantancarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which 5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose exerts its effects involves its interaction with specific molecular targets. The adamantancarbonyl group can enhance the compound’s stability and binding affinity to target molecules, while the ribofuranose moiety can participate in hydrogen bonding and other interactions. These properties make it a valuable compound for studying molecular interactions and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    2,3-O-Isopropylidene-D-ribofuranose: Lacks the adamantancarbonyl group, making it less stable and less versatile in chemical reactions.

    Adamantane-1-carbonyl derivatives: These compounds have similar stability but lack the ribofuranose moiety, limiting their biological applications.

Uniqueness

5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose is unique due to the combination of the adamantancarbonyl group and the protected ribofuranose moiety. This combination provides enhanced stability, versatility in chemical reactions, and potential for various scientific applications.

Properties

IUPAC Name

[(3aR,6R,6aR)-4-hydroxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl adamantane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O6/c1-18(2)24-14-13(23-16(20)15(14)25-18)9-22-17(21)19-6-10-3-11(7-19)5-12(4-10)8-19/h10-16,20H,3-9H2,1-2H3/t10?,11?,12?,13-,14-,15-,16?,19?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFADGRRAJAUSX-FLWMAZGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)O)COC(=O)C34CC5CC(C3)CC(C5)C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)COC(=O)C34CC5CC(C3)CC(C5)C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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